(rel)-BMS-641988 is a highly potent, nonsteroidal androgen receptor (AR) antagonist featuring a distinct amino[2.2.1]-oxabicyclosuccinimide core. In laboratory procurement and preclinical assay workflows, it serves as a critical high-affinity probe for investigating castration-resistant prostate cancer (CRPC) mechanisms. Unlike first-generation antiandrogens, it exhibits robust binding affinity (Ki = 1.7 nM) and provides a highly reproducible baseline for AR-mediated transactivation assays, making it a reliable reference material for evaluating AR signaling in both wild-type and mutated receptor models [1].
Procuring standard antiandrogens like bicalutamide or hydroxyflutamide is insufficient for advanced pharmacological modeling due to their vulnerability to acquired resistance and lower receptor affinity. In mainstream laboratory workflows, bicalutamide often demonstrates partial agonist properties or fails to induce sufficient tumor growth inhibition (<50%) in mutated AR xenograft models such as CWR-22-BMSLD1. Substituting (rel)-BMS-641988 with these legacy compounds compromises assay reproducibility in hormone-refractory studies, as standard agents cannot maintain the strict cytostatic blockade required to accurately map castration-resistant signaling pathways [1].
In direct head-to-head competitive binding assays, (rel)-BMS-641988 demonstrates a 20-fold higher binding affinity to the androgen receptor compared to the standard procurement benchmark, bicalutamide. Specifically, (rel)-BMS-641988 achieves an in vitro IC50 of 16 nM (Ki = 1.7 nM) in MDA-MB-453 cell lines, yielding a 3- to 7-fold increase in antagonist activity for AR transactivation [1].
| Evidence Dimension | AR Binding Affinity (Mainstream Laboratory Workflow Fit) |
| Target Compound Data | Ki = 1.7 nM; IC50 = 16 nM |
| Comparator Or Baseline | Bicalutamide (20-fold lower affinity) |
| Quantified Difference | 20-fold higher AR binding affinity |
| Conditions | In vitro competitive binding and transactivation assays using MDA-MB-453 cells |
Researchers must select this compound over bicalutamide to ensure complete receptor saturation and reliable antagonism in high-throughput AR screening workflows.
For in vivo laboratory workflows utilizing the CWR-22-BMSLD1 human prostate cancer xenograft model, (rel)-BMS-641988 delivers an average tumor growth inhibition exceeding 90%. In contrast, bicalutamide achieves less than 50% inhibition under identical conditions, even when administered at exposure levels three times higher than standard equivalents. Furthermore, (rel)-BMS-641988 maintains efficacy in tumors that are explicitly refractory to initial bicalutamide treatment [1].
| Evidence Dimension | Average Percent Tumor Growth Inhibition (Assay Reproducibility) |
| Target Compound Data | >90% inhibition |
| Comparator Or Baseline | Bicalutamide (<50% inhibition) |
| Quantified Difference | >40% absolute increase in growth inhibition |
| Conditions | CWR-22-BMSLD1 human prostate cancer xenograft model in mice |
Procuring this specific compound guarantees robust, reproducible tumor stasis in preclinical models where standard antiandrogens fail, preventing wasted resources on ineffective in vivo studies.
When establishing baseline global gene expression profiles in CWR-22-BMSLD1 xenograft models, treatment with (rel)-BMS-641988 produces a transcriptional signature that closely mimics physical castration. Bicalutamide fails to achieve this depth of transcriptional blockade. This distinct molecular behavior confirms that (rel)-BMS-641988 provides a more complete pharmacological blockade of androgen-driven signaling pathways, ensuring high-fidelity data in downstream proteomic and genomic analyses[1].
| Evidence Dimension | Global Gene Expression Profile Similarity |
| Target Compound Data | High similarity to physical castration signature |
| Comparator Or Baseline | Bicalutamide (Lower similarity, incomplete blockade) |
| Quantified Difference | Qualitative shift toward complete androgen signaling blockade |
| Conditions | Microarray/gene expression profiling in CWR-22-BMSLD1 xenograft models |
Procuring this compound ensures that pharmacological interventions in genomic studies accurately replicate the physiological state of complete androgen deprivation.
Due to its >90% tumor growth inhibition in mutant AR xenografts, (rel)-BMS-641988 is a highly effective pharmacological probe for establishing and validating in vivo CRPC models. It is particularly valuable for workflows utilizing the CWR-22-BMSLD1 or LuCaP 23.1 cell lines, where standard antiandrogens exhibit partial agonism or fail to induce stasis [1].
With a Ki as low as 1.7 nM, this compound is highly suited as a positive control or competitive benchmark in high-throughput in vitro screening assays designed to evaluate novel androgen receptor modulators, ensuring complete receptor saturation that bicalutamide cannot provide [2].
Because its mechanism of action closely mimics the global gene expression profile of physical castration, (rel)-BMS-641988 is a rigorous chemical tool for researchers conducting RNA-seq or proteomic mapping of androgen signaling pathways, eliminating the confounding background noise associated with weaker antagonists [1].